molecular formula C8H9Cl2O2P B14679671 2-Phenylethyl phosphorodichloridate CAS No. 31735-82-7

2-Phenylethyl phosphorodichloridate

Cat. No.: B14679671
CAS No.: 31735-82-7
M. Wt: 239.03 g/mol
InChI Key: FFIAVNSPHFYEGS-UHFFFAOYSA-N
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Description

2-Phenylethyl phosphorodichloridate is an organophosphorus compound with the molecular formula C8H9Cl2O2P It is characterized by the presence of a phenylethyl group attached to a phosphorodichloridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylethyl phosphorodichloridate can be synthesized through the reaction of phenylethyl alcohol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylethyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under certain conditions.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Dichloromethane, acetonitrile, and tetrahydrofuran are frequently used solvents.

    Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.

Major Products Formed:

    Phosphoramidates: Formed from reactions with amines.

    Phosphates: Formed from reactions with alcohols.

    Phosphoric Acid Derivatives: Formed through hydrolysis.

Scientific Research Applications

2-Phenylethyl phosphorodichloridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a phosphorylating agent.

    Biology: It is employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development is ongoing.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoramidates and phosphates. The compound’s electrophilic phosphorus center is the primary site of reactivity, allowing it to interact with various nucleophilic species. This reactivity is crucial for its applications in organic synthesis and biochemical studies.

Comparison with Similar Compounds

    Phenyl Phosphorodichloridate: Similar in structure but with a phenyl group instead of a phenylethyl group.

    Dichlorophenylphosphine Oxide: Another organophosphorus compound with similar reactivity.

    Diphenyl Phosphoryl Chloride: Contains two phenyl groups attached to the phosphorus center.

Uniqueness: 2-Phenylethyl phosphorodichloridate is unique due to the presence of the phenylethyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

31735-82-7

Molecular Formula

C8H9Cl2O2P

Molecular Weight

239.03 g/mol

IUPAC Name

2-dichlorophosphoryloxyethylbenzene

InChI

InChI=1S/C8H9Cl2O2P/c9-13(10,11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

FFIAVNSPHFYEGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOP(=O)(Cl)Cl

Origin of Product

United States

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